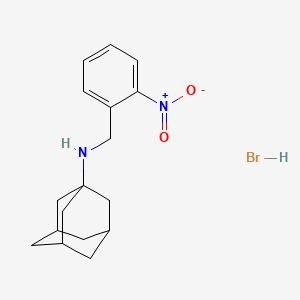![molecular formula C13H12F3NO2S B2578853 5-[3-(trifluoromethoxy)benzoyl]-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034285-02-2](/img/structure/B2578853.png)
5-[3-(trifluoromethoxy)benzoyl]-2-thia-5-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(trifluoromethoxy)benzoyl]-2-thia-5-azabicyclo[221]heptane is a complex organic compound featuring a trifluoromethoxy group attached to a benzoyl moiety, integrated into a bicyclic structure containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(trifluoromethoxy)benzoyl]-2-thia-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common approach is the [4+2] cycloaddition reaction, which is catalyzed by organocatalysts under mild conditions . This method allows for the enantioselective formation of the bicyclic core structure. The trifluoromethoxybenzoyl group can be introduced through a nucleophilic substitution reaction using appropriate trifluoromethoxylating reagents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the development of more efficient trifluoromethoxylating reagents and catalysts can further streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-[3-(trifluoromethoxy)benzoyl]-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethoxy group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[3-(trifluoromethoxy)benzoyl]-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-[3-(trifluoromethoxy)benzoyl]-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target proteins or enzymes. The bicyclic structure provides rigidity, which can improve binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Oxygenated 2-azabicyclo[2.2.1]heptanes
Uniqueness
5-[3-(trifluoromethoxy)benzoyl]-2-thia-5-azabicyclo[2.2.1]heptane is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and stability. Additionally, the integration of sulfur and nitrogen atoms into the bicyclic structure provides unique reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
2-thia-5-azabicyclo[2.2.1]heptan-5-yl-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2S/c14-13(15,16)19-10-3-1-2-8(4-10)12(18)17-6-11-5-9(17)7-20-11/h1-4,9,11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGTVDXJTXZRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(furan-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2578771.png)


![6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2578775.png)

![N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2578782.png)
![N-(5-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2578783.png)

![N-benzyl-N-ethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2578789.png)



![3-Benzoyl-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2578793.png)
